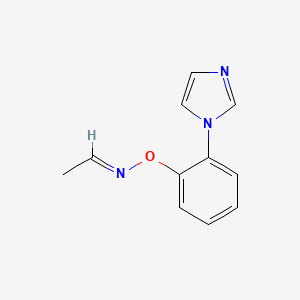

Acetaldehyde O-(2-(1H-imidazol-1-yl)phenyl) oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Acetaldehyde O-(2-(1H-imidazol-1-yl)phenyl) oxime is a heterocyclic compound featuring an imidazole ring linked to a phenyl group via an oxime bridge. Its synthesis involves nucleophilic substitution reactions, as exemplified by the manufacturing process of structurally related compounds. For instance, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime is synthesized by reacting sodium hydride with 2,4-dichlorobenzyl chloride in dimethylformamide (DMF), followed by oxime formation . The imidazole-oxime scaffold is notable for its pharmacological and catalytic applications, including anticonvulsant activity and organophosphate detoxification .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetaldehyde O-(2-(1H-imidazol-1-yl)phenyl) oxime typically involves the reaction of acetaldehyde with O-(2-(1H-imidazol-1-yl)phenyl) hydroxylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. The process is usually carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification steps such as crystallization or distillation are often necessary to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: Acetaldehyde O-(2-(1H-imidazol-1-yl)phenyl) oxime can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the oxime group to an amine.

Substitution: The imidazole ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products:

Oxidation: Formation of nitriles or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated imidazole derivatives.

Scientific Research Applications

Structure and Composition

- Molecular Formula : C₉H₉N₃O

- Molecular Weight : 173.19 g/mol

- IUPAC Name : Acetaldehyde O-(2-(1H-imidazol-1-yl)phenyl) oxime

- InChI Key : NEROCWKEVNOXKD-XNJYKOPJSA-N

The compound features an oxime functional group (-C=N-OH), which is known for its reactivity and biological significance. The presence of the imidazole ring enhances its potential pharmacological properties.

Medicinal Chemistry

This compound is being investigated for its therapeutic effects , particularly in the following areas:

- Antimicrobial Activity : The compound has demonstrated significant antibacterial properties against various pathogens. Its mechanism may involve disrupting bacterial cell walls or interfering with metabolic pathways essential for bacterial survival .

- Anticancer Potential : Preliminary studies indicate that this compound may inhibit tumor growth, with related compounds showing IC50 values ranging from 4 to 17 μM against several cancer cell lines. The mechanisms of action include kinase inhibition and reactive oxygen species generation, which are crucial for inducing apoptosis in cancer cells .

Research has highlighted the compound's potential in various biological applications:

- Kinase Inhibition : Many oximes, including this compound, act as inhibitors of kinases involved in cancer progression. This property makes them valuable in developing targeted cancer therapies .

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, contributing to its therapeutic profile by reducing inflammation associated with chronic diseases .

Industrial Applications

In addition to its biological significance, this compound is utilized in industrial settings:

- Catalyst Development : The compound can serve as a building block for synthesizing new materials and catalysts, enhancing efficiency in various chemical processes.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds:

Antitumor Activity

A study on imidazole derivatives found that modifications in the imidazole ring could enhance antitumor efficacy. This suggests that this compound may also exhibit similar enhancements when appropriately modified .

Antimicrobial Evaluation

Research into the antimicrobial properties of imidazole-containing compounds revealed broad-spectrum activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be a candidate for developing new antimicrobial agents .

Oxime Derivatives in Drug Development

A review highlighted the role of oxime derivatives as potential therapeutics for various diseases, emphasizing their importance in drug development due to their diverse biological activities .

Mechanism of Action

The mechanism of action of Acetaldehyde O-(2-(1H-imidazol-1-yl)phenyl) oxime involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical Properties

Table 2: Physicochemical Parameters

Key Observations:

- The phenyl-imidazole-oxime architecture increases molecular weight and lipophilicity (LogP) compared to simpler oximes like acetaldehyde oxime, which is highly water-soluble . This suggests the target compound may exhibit improved membrane permeability but require formulation aids for bioavailability.

- Naphthyl-containing analogs exhibit higher LogP values, correlating with enhanced blood-brain barrier penetration in anticonvulsant models .

Biological Activity

Acetaldehyde O-(2-(1H-imidazol-1-yl)phenyl) oxime is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and the underlying mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features an oxime functional group (-C=N-OH) linked to an acetaldehyde moiety and a phenyl ring substituted with an imidazole group at the ortho position. This unique structure is believed to contribute to its biological activity, particularly in antimicrobial and anticancer applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Oxime derivatives, including this compound, have been shown to possess antibacterial properties against various pathogens. The mechanism is thought to involve the disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has also been evaluated for its anticancer potential . Oximes are known to exhibit cytotoxic effects on cancer cell lines, and preliminary studies suggest that this compound may inhibit tumor growth. For instance, related compounds have demonstrated IC50 values ranging from 4 to 17 μM against several cancer cell lines, indicating significant potency .

The biological activity of this compound can be attributed to several mechanisms:

- Kinase Inhibition : Many oximes act as inhibitors of various kinases involved in cancer progression. This compound may similarly inhibit specific kinases, leading to reduced cell proliferation and increased apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that oximes can induce oxidative stress in cells, leading to increased ROS production, which is detrimental to cancer cells but can also affect normal cells if not regulated .

- Anti-inflammatory Effects : Oximes have been noted for their anti-inflammatory properties, which may contribute to their overall therapeutic profile by reducing inflammation associated with chronic diseases, including cancer .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

- Antitumor Activity : A study on imidazole derivatives found that compounds with similar structures exhibited significant antitumor effects against various cell lines. The results indicated that modifications in the imidazole ring could enhance antitumor efficacy .

- Antimicrobial Evaluation : Research into the antimicrobial properties of imidazole-containing compounds revealed broad-spectrum activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be a candidate for developing new antimicrobial agents .

- Oxime Derivatives in Drug Development : A review highlighted the role of oxime derivatives as potential therapeutics for various diseases, emphasizing their importance in drug development due to their diverse biological activities .

Comparative Analysis

To understand the significance of this compound in the context of other similar compounds, a comparative analysis is presented below:

| Compound Name | Biological Activity | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | Antimicrobial, Anticancer | TBD | Kinase inhibition, ROS generation |

| N-(2,4-dihydroxybenzylidene)-2-(imidazol-1-yl)acetohydrazide | Anticancer | 4 - 17 | Apoptosis induction |

| 2-(Phenylthiomethyl)-1H-benzo[d]imidazol derivatives | Antitumor | 10 - 20 | Cell cycle arrest |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing acetaldehyde-derived oximes, such as Acetaldehyde O-(2-(1H-imidazol-1-yl)phenyl) oxime?

Oximes are typically synthesized via the condensation of aldehydes with hydroxylamine hydrochloride under acidic or neutral conditions. For acetaldehyde-derived oximes, the reaction of acetaldehyde with hydroxylamine in ethanol/water at 60–80°C yields the oxime core. Subsequent functionalization (e.g., O-alkylation or aryl substitution) can introduce the 2-(1H-imidazol-1-yl)phenyl group. For example, O-alkylation using imidazole-containing aryl halides in the presence of K₂CO₃ in DMF at 80°C facilitates the attachment of the imidazole-phenyl moiety .

Key Optimization Parameters :

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution.

- Catalyst : K₂CO₃ or Cs₂CO₃ improves reaction efficiency.

- Temperature : 60–100°C balances reaction rate and byproduct suppression.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- ¹H/¹³C NMR : The oxime proton (N–OH) typically appears as a broad singlet at δ 9–11 ppm. Imidazole protons resonate as two singlets (δ 7.2–7.8 ppm for C4/C5 and δ 8.2–8.5 ppm for C2). Aromatic protons from the phenyl group appear as multiplet signals (δ 6.5–7.5 ppm) .

- IR : A sharp N–O stretch at 930–960 cm⁻¹ and C=N stretch at 1640–1680 cm⁻¹ confirm the oxime group .

- MS : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]⁺ for C₁₁H₁₂N₃O₂: calculated m/z 230.0930) .

Q. What chromatographic methods are suitable for analyzing the purity and isomerism of this compound?

Reverse-phase HPLC with a C18 column (4.6 × 250 mm, 5 µm) and UV detection at 234 nm is effective. A gradient of acetonitrile/water (0.1% TFA) from 30% to 70% over 20 minutes resolves E/Z isomers. The Z-isomer typically elutes earlier (retention time ~8.5 min) than the E-isomer (~10.2 min) due to polarity differences .

Validation Parameters :

- Resolution : ≥2.0 between isomers.

- Linearity : R² > 0.99 for calibration curves (1–100 µg/mL).

Advanced Research Questions

Q. How can researchers address contradictions in bioactivity data for imidazole-oxime derivatives?

Discrepancies in antimicrobial activity (e.g., MIC values) often arise from:

- Isomer Dominance : E-isomers of oximes may exhibit higher antifungal activity than Z-isomers due to improved target binding .

- Assay Variability : Standardize protocols (e.g., CLSI M27/M38 guidelines) for fungal susceptibility testing. Include positive controls (e.g., fluconazole) and solvent controls (DMSO ≤1%) .

- Structural Confounders : Substituents on the phenyl ring (e.g., Cl, CF₃) significantly modulate lipophilicity and membrane penetration .

Example : For this compound derivatives, 4-chloro substitution on the phenyl ring reduced MIC values against C. albicans by 4-fold compared to unsubstituted analogs .

Q. What experimental strategies optimize the synthesis of imidazole-oxime derivatives for enhanced yield and selectivity?

- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes while improving yields (e.g., 85% vs. 65% conventional heating) .

- Catalyst Screening : Pd(OAc)₂/Xantphos systems enhance cross-coupling efficiency for aryl-imidazole attachment (yield >90%) .

- Isomer Control : Use of bulky bases (e.g., DBU) favors the thermodynamically stable E-isomer .

Case Study : A 2018 study achieved 92% yield for a related imidazole-oxime by employing microwave irradiation (100°C, 150 W) and K₂CO₃ in DMF .

Q. How can environmental degradation pathways of imidazole-oxime derivatives be evaluated?

- Photolysis Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solution. Monitor degradation via LC-MS and identify products (e.g., imidazole fragmentation to urea derivatives) .

- Soil Biodegradation : Use OECD 301F respirometry to measure CO₂ evolution. Imidazole-oximes typically show moderate biodegradation (40–60% in 28 days) due to aromatic stability .

Q. What computational methods predict the binding affinity of this compound to fungal cytochrome P450?

- Molecular Docking : Use AutoDock Vina with CYP51 (PDB: 5TZ1) to simulate binding. The imidazole nitrogen coordinates with the heme iron, while the oxime group forms hydrogen bonds with Leu376 and Thr311 .

- MD Simulations : GROMACS simulations (100 ns) assess stability of the ligand-protein complex. RMSD values <2.0 Å indicate stable binding .

Example : Docking scores (ΔG = −9.2 kcal/mol) for a derivative correlated with experimental IC₅₀ values of 0.8 µM against C. glabrata .

Q. How do structural modifications of the oxime moiety impact antifungal activity?

- O-Alkylation : Replacing the hydroxyl group with ester moieties (e.g., pentanoate) enhances lipophilicity and MIC values (e.g., 0.25 mg/mL vs. 1.0 mg/mL for the parent oxime) .

- Aryl Substitution : Electron-withdrawing groups (Cl, CF₃) improve activity by 3–5-fold compared to electron-donating groups (OCH₃) .

Properties

Molecular Formula |

C11H11N3O |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

(E)-N-(2-imidazol-1-ylphenoxy)ethanimine |

InChI |

InChI=1S/C11H11N3O/c1-2-13-15-11-6-4-3-5-10(11)14-8-7-12-9-14/h2-9H,1H3/b13-2+ |

InChI Key |

NEROCWKEVNOXKD-XNJYKOPJSA-N |

Isomeric SMILES |

C/C=N/OC1=CC=CC=C1N2C=CN=C2 |

Canonical SMILES |

CC=NOC1=CC=CC=C1N2C=CN=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.